molecular formula C12H8F3N3O4S2 B3160926 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 866155-89-7

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3160926
CAS No.: 866155-89-7
M. Wt: 379.3 g/mol
InChI Key: RAIBXQFEDDRDPH-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl acetic acid group and a 3-(trifluoromethoxy)benzoyl moiety. Its synthesis likely involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates with chloroacetic acid derivatives, followed by coupling with 3-(trifluoromethoxy)benzoyl chloride .

Properties

IUPAC Name

2-[[5-[[3-(trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4S2/c13-12(14,15)22-7-3-1-2-6(4-7)9(21)16-10-17-18-11(24-10)23-5-8(19)20/h1-4H,5H2,(H,19,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBXQFEDDRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132299
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866155-89-7
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866155-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[5-[[3-(Trifluoromethoxy)benzoyl]amino]-1,3,4-thiadiazol-2-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of the Trifluoromethoxybenzoyl Group: This step involves the acylation of the thiadiazole ring with 3-(trifluoromethoxy)benzoyl chloride under suitable conditions.

    Attachment of the Sulfanylacetic Acid Moiety: This step involves the nucleophilic substitution reaction where the sulfanylacetic acid group is introduced to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues with Modified Aromatic Substitutents

  • Compound 2c (LK01375) : Features a 4-(trifluoromethoxy)biphenyl group instead of benzoyl. The biphenyl system increases molecular weight (C18H15ClN3O3S, 388.05 Da) and introduces a chlorine atom, which may enhance electrophilic reactivity. Synthesized in 92% yield, its higher lipophilicity could improve CNS penetration compared to the target compound .
  • CB-839 : A clinical-stage glutaminase 1 (GLS) inhibitor with a pyridazine ring and butyl linker. Its larger structure (C26H24F3N7O3S, 571.58 Da) includes a pyridine acetamide group, enabling stronger allosteric binding. However, the extended alkyl chain may reduce aqueous solubility compared to the shorter sulfanyl acetic acid linker in the target compound .

Derivatives with Varied Linkers and Functional Groups

  • Compound 3c: Contains a 2-(3-(trifluoromethoxy)phenyl)acetamide group. This derivative’s molecular formula (C21H20N4O4S2, 456.54 Da) suggests moderate hydrophobicity .
  • Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate: Incorporates a morpholine sulfonyl group and ethyl ester. The ester acts as a prodrug, requiring hydrolysis to release the active acetic acid.

Bioactivity and Pharmacological Profiles

  • Anticancer Potential: Derivatives like CB-839 exhibit nanomolar IC50 values against GLS, while sulfanyl acetic acid analogs (e.g., 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives) show promise in preclinical cancer models. The target compound’s lack of a pyridazine ring may limit GLS inhibition but could offer selectivity for other targets .
  • Anticonvulsant Activity: Thiadiazole-acetic acid hybrids demonstrate sodium channel modulation. The trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents LogP*
Target Compound C13H10F3N3O4S2 377.36 3-(Trifluoromethoxy)benzoyl, sulfanyl acetic acid 2.1 (est.)
CB-839 C26H24F3N7O3S 571.58 Pyridazine, butyl linker, pyridine acetamide 3.8
LK01375 C18H15ClN3O3S 388.05 4-(Trifluoromethoxy)biphenyl, acetic acid 3.5
Ethyl Ester Derivative C21H24N4O6S3 532.63 Morpholine sulfonyl, ethyl ester 2.7

*LogP estimated using fragment-based methods.

Table 2: Pharmacological Highlights

Compound Name Target/Activity Key Findings
Target Compound Putative enzyme inhibitor Structural similarity to GLS inhibitors (e.g., CB-839) suggests potential for glutamine metabolism modulation.
CB-839 Glutaminase 1 (GLS) IC50 = 30 nM; Phase II trials for solid tumors.
Sulfanyl Acetic Acid Derivatives Sodium channels ED50 = 15 mg/kg in murine seizure models.

Biological Activity

The compound 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article aims to explore its biological activity, particularly in antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H8F3N3O4S2
  • Molecular Weight : 379.335 g/mol
  • Stereochemistry : Achiral
  • Functional Groups : Contains a thiadiazole moiety and a trifluoromethoxy benzoyl group.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The following table summarizes key findings on the antimicrobial efficacy of various derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5 μg/mLDogan et al.
5-Nitrophenoxymethyl-1,3,4-thiadiazoleEscherichia coli500 μg/diskOlsen et al.
Thiadiazole derivatives with phenyl groupsSalmonella typhiSignificant inhibition (15–19 mm zone)Dogan et al.

These findings suggest that the presence of the thiadiazole ring enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation effectively:

  • Cytostatic Properties : Compounds with the 1,3,4-thiadiazole moiety have demonstrated cytostatic effects in various cancer cell lines.
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Olsen et al. highlighted the antimicrobial properties of a series of 2-amino-1,3,4-thiadiazole derivatives. Among them, one compound exhibited an MIC lower than that of standard antibiotics like itraconazole against several pathogens including E. coli and S. aureus .

Case Study 2: Anticancer Potential

Research focusing on the anticancer activity of thiadiazole derivatives revealed that compounds with specific substitutions at the thiadiazole ring showed promising results against breast cancer cell lines. These compounds were found to induce apoptosis through caspase activation pathways .

Q & A

Q. What established synthesis protocols exist for 2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid?

Methodological Answer: The compound can be synthesized via a two-step procedure:

  • Step 1: Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2: Alkylation of the thiol intermediate with monochloroacetic acid in an alkaline medium (e.g., NaOH) to introduce the sulfanylacetic acid moiety .
    Key validation techniques include elemental analysis, 1^1H NMR, and IR spectroscopy to confirm structural integrity, with purity assessed via TLC .

Q. What analytical techniques are recommended for characterizing this compound and its degradation products?

Methodological Answer:

  • Structural Confirmation: Use 1^1H NMR for substituent identification and IR spectroscopy for functional group analysis (e.g., C=O, N-H stretches) .
  • Degradation Studies: Employ HPLC or LC-MS to monitor degradation under stress conditions (e.g., heat, pH extremes). Mass balance studies (comparing main substance and degradation products) ensure no unaccounted impurities .
  • Purity Assessment: TLC with multiple solvent systems and UV visualization .

Q. What biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?

Methodological Answer:

  • Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays. Reference compounds with methoxy or trifluoromethyl groups show enhanced activity .
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on bioactivity through systematic analog synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency in Step 2 .
  • Alkali Concentration: Optimize NaOH molarity to balance reaction rate and hydrolysis side reactions .
  • Temperature Control: Moderate heating (50–60°C) minimizes thermal degradation while ensuring reaction completion .

Q. How can computational chemistry aid in predicting or optimizing the synthesis pathway?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning: Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
  • In Silico Stability Analysis: Simulate degradation pathways under stress conditions to preemptively address instability .

Q. How can contradictions in biological activity data between analogs be resolved?

Methodological Answer:

  • Purity Reassessment: Verify compound purity via advanced techniques (e.g., HRMS) to rule out impurity-driven discrepancies .
  • Cellular Uptake Studies: Use fluorescent labeling or radioligand assays to assess whether activity variations stem from bioavailability differences .
  • Target-Specific Assays: Perform enzyme inhibition or receptor-binding studies to isolate mechanistic contributors .

Q. What strategies are effective for derivatizing the 1,3,4-thiadiazole core to enhance pharmacological properties?

Methodological Answer:

  • Side-Chain Modification: Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to improve metabolic stability .
  • Esterification: Convert the acetic acid moiety to methyl esters for enhanced membrane permeability, followed by in vivo hydrolysis to the active form .
  • Metal Complexation: Explore coordination with transition metals (e.g., Cu2+^{2+}) to modulate bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-{[3-(Trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

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